molecular formula C19H14N2O3S B14506915 Benzenesulfonic acid, p-(9-acridinylamino)- CAS No. 64895-23-4

Benzenesulfonic acid, p-(9-acridinylamino)-

Cat. No.: B14506915
CAS No.: 64895-23-4
M. Wt: 350.4 g/mol
InChI Key: ZWNIHGLMXRSUGP-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, p-(9-acridinylamino)- is an organic compound that combines the structural features of benzenesulfonic acid and acridine. This compound is known for its unique chemical properties and potential applications in various scientific fields. It contains a sulfonic acid group attached to a benzene ring, which is further linked to an acridine moiety through an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation process can be carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid group onto the benzene ring . The resulting benzenesulfonic acid is then reacted with 9-aminoacridine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of benzenesulfonic acid, p-(9-acridinylamino)- may involve continuous sulfonation processes using oleum or sulfur trioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final step involves the coupling of the sulfonated benzene with 9-aminoacridine, which can be achieved through various coupling agents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, p-(9-acridinylamino)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, p-(9-acridinylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, p-(9-acridinylamino)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, while the acridine moiety allows it to intercalate with DNA and other biomolecules. This dual functionality enables the compound to exert various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.

    Acridine: A heterocyclic compound known for its biological activity and use in dye production.

    Sulfanilic acid: An aromatic sulfonic acid with applications in dye and pharmaceutical industries.

Uniqueness

Benzenesulfonic acid, p-(9-acridinylamino)- is unique due to its combination of sulfonic acid and acridine functionalities. This dual nature provides it with enhanced chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64895-23-4

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

4-(acridin-9-ylamino)benzenesulfonic acid

InChI

InChI=1S/C19H14N2O3S/c22-25(23,24)14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,(H,20,21)(H,22,23,24)

InChI Key

ZWNIHGLMXRSUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)O

Origin of Product

United States

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